[4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid
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Overview
Description
(S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid is a complex organic compound that features a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Protection of Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
Formation of Key Intermediates: The protected amino acid is then coupled with a benzyloxy-substituted phenylboronic acid derivative.
Deprotection and Purification: The final step involves deprotection of the amino group and purification of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be used to modify the benzyloxy groups.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction of the benzyloxy groups can yield benzyl alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds.
Biology
In biological research, this compound can be used to study enzyme inhibition, particularly enzymes that interact with boronic acids. It can also serve as a probe for investigating biochemical pathways involving boron-containing compounds.
Medicine
In medicinal chemistry, (S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid is explored for its potential as a drug candidate. Its ability to inhibit specific enzymes makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that contain such functional groups. This interaction can disrupt the normal function of the enzyme, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
Benzyloxycarbonyl Amino Acids: Compounds with similar protective groups used in peptide synthesis.
Biaryl Boronic Acids: Compounds used in cross-coupling reactions.
Uniqueness
(S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Biological Activity
[4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid (hereafter referred to as BBA) is a complex boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is significant in various biochemical processes. This article provides a comprehensive overview of the biological activity associated with BBA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Boronic acids like BBA interact with biological molecules through reversible covalent bonding, particularly with saccharides and proteins. The presence of the boron atom allows for the formation of stable complexes with hydroxyl groups present in sugars and other biomolecules. This interaction can modulate biological pathways, influencing cellular processes such as signaling, metabolism, and enzyme activity.
- Reversible Covalent Bonding : BBA can form complexes with saccharides, which may alter the activity of glycosylated proteins or enzymes.
- Stability Against Oxidation : Recent studies have shown that modifications to boronic acids can enhance their oxidative stability, making them more suitable for biological applications .
Antifungal Activity
A study investigated the antifungal properties of phenylboronic acids, including BBA, against various fungal pathogens. Results indicated that at low concentrations (0.05%), phenylboronic acid completely inhibited mycelial growth of Alternaria alternata, a significant agricultural pathogen . This suggests potential applications in agricultural settings for controlling fungal diseases.
Anticancer Potential
Research has indicated that certain boronic acid derivatives exhibit anticancer properties by inhibiting proteasomal activity. BBA's structure allows it to potentially interfere with cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation.
Case Study 1: Antifungal Efficacy
In vitro tests demonstrated that BBA effectively inhibited the growth of A. alternata. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antifungal agents, highlighting its potential as an eco-friendly alternative in crop protection .
Case Study 2: Protein Interaction Studies
BBA was evaluated for its ability to bind to transthyretin (TTR), a protein associated with amyloid diseases. The results indicated that BBA could attenuate TTR fibril formation in a concentration-dependent manner, suggesting therapeutic implications for amyloid-related conditions .
Table 1: Antifungal Activity of Boronic Acids
Compound | Concentration (%) | Mycelial Growth Inhibition (%) |
---|---|---|
Phenylboronic Acid | 0.05 | 100 |
Boric Acid | 0.05 | 20 |
Control | - | 0 |
Table 2: Binding Affinity of BBA to Proteins
Protein | Binding Constant (K_a) (M^-1) |
---|---|
Transthyretin | 550 ± 20 |
Other Boronic Acids | Varies |
Properties
IUPAC Name |
[4-[3-oxo-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BNO6/c27-23(31-16-19-7-3-1-4-8-19)22(15-18-11-13-21(14-12-18)25(29)30)26-24(28)32-17-20-9-5-2-6-10-20/h1-14,22,29-30H,15-17H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMYRLDHXFTTII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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